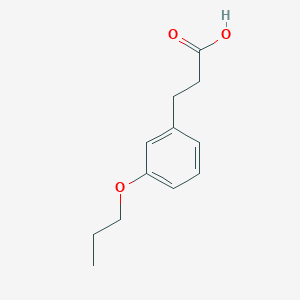

3-(3-Propoxy-phenyl)-propionic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-propoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-8-15-11-5-3-4-10(9-11)6-7-12(13)14/h3-5,9H,2,6-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYKLROGKDZZLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 3 3 Propoxy Phenyl Propionic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of a given nucleus.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of 3-(3-Propoxy-phenyl)-propionic acid would exhibit distinct signals for the aromatic protons, the benzylic and aliphatic protons of the propionic acid chain, and the protons of the propoxy group. The aromatic protons on the meta-substituted benzene (B151609) ring are expected to show complex splitting patterns (multiplets) in the range of δ 6.7-7.2 ppm. The methylene (B1212753) protons adjacent to the aromatic ring (benzylic) would likely appear as a triplet around δ 2.9 ppm, while the methylene protons adjacent to the carboxyl group would resonate as a triplet at approximately δ 2.6 ppm. The propoxy group would be characterized by a triplet for the terminal methyl protons around δ 1.0 ppm, a sextet for the central methylene protons around δ 1.8 ppm, and a triplet for the methylene protons attached to the oxygen atom around δ 3.9 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its position can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, with a predicted chemical shift in the range of δ 175-180 ppm. The aromatic carbons would appear in the region of δ 110-160 ppm. The carbon atom of the benzene ring attached to the propoxy group is expected to be the most downfield among the aromatic carbons due to the electron-donating effect of the ether oxygen. The methylene carbons of the propionic acid chain would resonate at approximately δ 30-36 ppm. The carbons of the propoxy group would have characteristic shifts, with the carbon attached to the oxygen being the most downfield of the three, at around δ 69 ppm, followed by the central methylene carbon at approximately δ 22 ppm, and the terminal methyl carbon at around δ 10 ppm.

Predicted ¹H and ¹³C NMR Data for 3-(3-Propoxy-phenyl)-propionic acid

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | >10 (s, 1H) | ~178 |

| Ar-H | 6.7-7.2 (m, 4H) | 113-159 |

| -CH₂-Ar | 2.9 (t, 2H) | ~36 |

| -CH₂-COOH | 2.6 (t, 2H) | ~30 |

| O-CH₂- | 3.9 (t, 2H) | ~69 |

| -CH₂-CH₃ | 1.8 (sext, 2H) | ~22 |

| -CH₃ | 1.0 (t, 3H) | ~10 |

Note: s = singlet, t = triplet, sext = sextet, m = multiplet. Chemical shifts are predicted and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms, which is essential for the definitive structural assignment of complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For 3-(3-Propoxy-phenyl)-propionic acid, cross-peaks would be expected between the benzylic protons and the methylene protons of the propionic acid chain, confirming their connectivity. Similarly, correlations would be observed between the protons of the propoxy group: the O-CH₂ protons with the central -CH₂- protons, and the central -CH₂- protons with the terminal -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. The HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon atom it is attached to. This would allow for the unambiguous assignment of the carbon signals for the methylene and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between ¹H and ¹³C nuclei (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, correlations would be expected from the benzylic protons to the aromatic carbons and the carbonyl carbon. The protons of the propoxy group would show correlations to the aromatic carbon to which the group is attached.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For 3-(3-Propoxy-phenyl)-propionic acid (C₁₂H₁₆O₃), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula with high confidence.

Predicted HRMS Data for 3-(3-Propoxy-phenyl)-propionic acid

| Ion | Calculated m/z |

| [M+H]⁺ | 209.1172 |

| [M+Na]⁺ | 231.0992 |

| [M-H]⁻ | 207.1027 |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion or a protonated molecule) and its subsequent fragmentation by collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. The fragmentation of 3-(3-Propoxy-phenyl)-propionic acid would likely involve characteristic losses. Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH), the propoxy group (-OCH₂CH₂CH₃), and cleavage of the propionic acid side chain. The benzylic cleavage to form a stable tropylium-like ion is also a probable fragmentation pathway.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of 3-(3-Propoxy-phenyl)-propionic acid is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp peak around 1700-1725 cm⁻¹ would be indicative of the C=O stretching of the carbonyl group. The C-O stretching vibrations of the ether linkage in the propoxy group would likely appear in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-O-C stretching of the ether and the C=O stretching of the carboxylic acid would also be observable. Raman spectroscopy can be particularly useful for studying the conformational aspects of the molecule in different states.

Predicted Vibrational Frequencies for 3-(3-Propoxy-phenyl)-propionic acid

| Functional Group | Predicted FTIR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) | Weak |

| C-H stretch (Aromatic) | 3000-3100 | Strong |

| C-H stretch (Aliphatic) | 2850-2960 | Strong |

| C=O stretch | 1700-1725 (strong) | Moderate |

| C=C stretch (Aromatic) | 1450-1600 | Strong |

| C-O stretch (Ether) | 1200-1250 & 1000-1050 | Moderate |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the definitive determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice.

A search of crystallographic databases did not yield a specific entry for the single-crystal structure of 3-(3-Propoxy-phenyl)-propionic acid. However, the crystal structure of a closely related analog, 3-(2,5-dimethoxyphenyl)propionic acid , provides significant insight into the likely solid-state conformation and intermolecular interactions that would be expected for the target compound.

In a study of 3-(2,5-dimethoxyphenyl)propionic acid, single-crystal X-ray diffraction revealed that the compound crystallizes in the monoclinic space group P2₁/c. nih.gov A key feature of its structure is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two separate molecules interact through strong O—H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov These dimeric units then stack along the b-axis of the crystal. nih.gov

The propionic acid side chain adopts a fully extended trans configuration, with a C-C-C-C torsion angle of -172.25(7)°. nih.gov The angle between the plane of the aromatic ring and the mean plane of the carboxylic acid group is 78.56(2)°. nih.gov This bent conformation is a common feature in phenylpropionic acid derivatives. The crystallographic data for this analog are summarized in the table below.

Table 1: Crystallographic Data for the Analogous Compound 3-(2,5-dimethoxyphenyl)propionic acid nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄O₄ |

| Molecular Weight ( g/mol ) | 210.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 24.3212 (10) |

| b (Å) | 4.6512 (2) |

| c (Å) | 19.7411 (8) |

| β (°) | 109.1782 (6) |

| Volume (ų) | 2109.23 (15) |

| Z (molecules/unit cell) | 8 |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable for chiral analogs)

Chiroptical spectroscopy refers to a class of spectroscopic techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are invaluable for distinguishing between enantiomers and determining the enantiomeric excess (% ee) of a sample.

The parent compound, 3-(3-Propoxy-phenyl)-propionic acid, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit chiroptical activity, and this technique is not applicable for its analysis.

However, chiroptical spectroscopy becomes a critical tool for the analysis of chiral analogs of this compound. A chiral analog could be synthesized, for example, by introducing a substituent at the α- or β-position of the propionic acid side chain, creating a chiral center. For a racemic mixture of such a chiral analog, the two enantiomers would have equal and opposite chiroptical signals, resulting in no net signal.

The determination of enantiomeric excess is predicated on the separation of enantiomers or their conversion into diastereomers. libretexts.orglibretexts.org A common strategy involves reacting the racemic carboxylic acid with a single, pure enantiomer of a chiral resolving agent (e.g., a chiral amine like (R)-1-phenylethylamine) to form a mixture of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. libretexts.org

Once the enantiomers are separated, or if a synthetic method produces an unequal mixture, chiroptical spectroscopy can be used for analysis. The magnitude of the CD or ORD signal is directly proportional to the concentration difference between the two enantiomers. By comparing the specific rotation of a sample to the specific rotation of a pure enantiomer, one can calculate the optical purity and, consequently, the enantiomeric excess. Alternatively, chiral chromatography, where enantiomers are separated on a chiral stationary phase, can be used, with the relative peak areas in the chromatogram providing a direct measure of the enantiomeric ratio. nih.gov

Mechanistic Organic Chemistry and Reactivity of 3 3 Propoxy Phenyl Propionic Acid

Acid-Base Chemistry and Dissociation Constants

The dissociation of 3-(3-Propoxy-phenyl)-propionic acid in an aqueous solution is an equilibrium process, as depicted in the following equation:

C₃H₇O-C₆H₄-CH₂CH₂COOH + H₂O ⇌ C₃H₇O-C₆H₄-CH₂CH₂COO⁻ + H₃O⁺

The position of this equilibrium is dependent on the pH of the solution. At a pH below its pKa, the undissociated carboxylic acid form predominates, while at a pH above its pKa, the carboxylate anion is the major species. This acid-base behavior is fundamental to its reactivity, influencing its solubility and its participation in reactions requiring either the protonated or deprotonated form.

Esterification and Amidation Reactions

The carboxylic acid moiety of 3-(3-Propoxy-phenyl)-propionic acid readily undergoes esterification and amidation, two of the most fundamental transformations of this functional group.

Esterification: In the presence of an alcohol and an acid catalyst (commonly H₂SO₄), 3-(3-Propoxy-phenyl)-propionic acid can be converted to its corresponding ester. masterorganicchemistry.commasterorganicchemistry.com This reaction, known as the Fischer esterification, is an equilibrium-controlled process. The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com To favor the formation of the ester, the reaction is typically carried out with an excess of the alcohol or by removing water as it is formed.

For example, the reaction with methanol (B129727) would yield methyl 3-(3-propoxy-phenyl)-propionate:

C₃H₇O-C₆H₄-CH₂CH₂COOH + CH₃OH ⇌ C₃H₇O-C₆H₄-CH₂CH₂COOCH₃ + H₂O

Amidation: Similarly, 3-(3-Propoxy-phenyl)-propionic acid can be converted to amides through reaction with ammonia (B1221849) or primary or secondary amines. Direct reaction with an amine can form an ammonium (B1175870) carboxylate salt. Heating this salt can then lead to the formation of the amide via dehydration. youtube.comdoubtnut.com More commonly, the carboxylic acid is first activated to enhance its reactivity. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate the direct amidation under milder conditions. mytutor.co.uk

The reaction with ammonia, for instance, would produce 3-(3-propoxy-phenyl)-propionamide:

C₃H₇O-C₆H₄-CH₂CH₂COOH + NH₃ → C₃H₇O-C₆H₄-CH₂CH₂CONH₂ + H₂O

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of 3-(3-Propoxy-phenyl)-propionic acid is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that allows for the introduction of various functional groups onto the ring. The regioselectivity of these substitutions is dictated by the directing effects of the two substituents already present: the propoxy group and the propionic acid side chain.

The propoxy group (-OCH₂CH₂CH₃) is an activating group and an ortho, para-director. peerj.comyoutube.com The oxygen atom, with its lone pairs of electrons, can donate electron density to the aromatic ring through resonance, increasing its nucleophilicity and stabilizing the arenium ion intermediate formed during the substitution at the ortho and para positions.

The 3-propionic acid group (-CH₂CH₂COOH) is generally considered a deactivating group and a meta-director. nih.gov However, it's important to note that the deactivating effect is primarily due to the electron-withdrawing nature of the carbonyl group, and its influence is transmitted through the alkyl chain. The alkyl chain itself is weakly activating. Given the separation of the carboxylic acid from the ring by two methylene (B1212753) groups, its deactivating and meta-directing influence will be significantly attenuated compared to a group directly attached to the ring.

Therefore, the powerful ortho, para-directing effect of the propoxy group is expected to dominate the regiochemical outcome of electrophilic aromatic substitution reactions.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 2-nitro- and 4-nitro-3-(3-propoxy-phenyl)-propionic acid, with the para-substituted product likely being favored due to reduced steric hindrance.

Halogenation: In the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination), halogenation would also be directed to the ortho and para positions relative to the propoxy group.

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are subject to the same directing effects. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com However, the deactivating nature of the carboxylic acid group (even if weakened) and the potential for the Lewis acid catalyst to coordinate with the carbonyl and ether oxygens can complicate these reactions, often requiring harsher conditions. The substitution would still be anticipated to occur primarily at the positions activated by the propoxy group. organic-chemistry.org

Reactions Involving the Propyl Chain and Propoxy Group

The propyl chain and the propoxy group also exhibit characteristic reactivities. The C-H bonds of the propyl chain are generally unreactive under mild conditions. However, under more forcing conditions involving free radicals, substitution on the alkyl chain could occur.

The propoxy group , being an ether linkage, is susceptible to cleavage by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgopenstax.orglibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an alkyl aryl ether, the cleavage typically results in a phenol (B47542) and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring is resistant to Sₙ2 attack. masterorganicchemistry.comlibretexts.org Thus, treatment of 3-(3-Propoxy-phenyl)-propionic acid with a strong acid like HI would be expected to yield 3-(3-hydroxyphenyl)propanoic acid and propyl iodide.

Mechanistic Investigations of Novel Transformations

While specific mechanistic studies on novel transformations of 3-(3-Propoxy-phenyl)-propionic acid are not extensively documented, the principles of its known reactivity can be extrapolated to predict the outcomes of other reactions. For example, the interplay between the directing effects of the propoxy and propionic acid groups could be exploited in multi-step synthetic sequences. A reaction might be designed to first perform an electrophilic substitution directed by the propoxy group, followed by a modification of the propionic acid chain.

The mechanism of any new transformation would need to be elucidated through a combination of experimental techniques, such as isotopic labeling studies, kinetic analysis, and the identification of intermediates and byproducts. Computational chemistry could also provide valuable insights into potential reaction pathways and transition state energies.

Reaction Kinetics and Thermodynamics

The rates and equilibria of reactions involving 3-(3-Propoxy-phenyl)-propionic acid are governed by kinetic and thermodynamic principles.

Reaction Kinetics: The rate of a reaction is determined by the height of the activation energy barrier. For instance, in the esterification of 3-(3-Propoxy-phenyl)-propionic acid , the reaction rate would be influenced by factors such as temperature, the concentration of the reactants and the catalyst, and the steric bulk of the alcohol used. google.comlibretexts.orgweebly.com Studies on the esterification of propionic acid have shown that the reaction typically follows second-order kinetics. organic-chemistry.org Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier.

In electrophilic aromatic substitution , the activating nature of the propoxy group leads to a faster reaction rate compared to unsubstituted benzene (B151609). The relative rates of formation of the ortho and para isomers are determined by the respective activation energies, with the transition state leading to the para product often being lower in energy due to less steric hindrance.

Thermodynamics: The position of equilibrium in a reversible reaction is determined by the change in Gibbs free energy (ΔG). For the esterification reaction, the equilibrium constant (K_eq) is typically close to 1, meaning the reaction is readily reversible. quora.com To drive the reaction towards the products, Le Châtelier's principle is applied, for example, by using a large excess of one reactant or by removing a product. The enthalpy (ΔH) and entropy (ΔS) changes for esterification reactions are generally modest. ub.edu

In electrophilic aromatic substitution, the distribution of products can sometimes be influenced by thermodynamic versus kinetic control . youtube.comlibretexts.orgstackexchange.commasterorganicchemistry.compressbooks.pub At lower temperatures, the reaction is under kinetic control, and the major product is the one that is formed fastest (i.e., has the lowest activation energy). At higher temperatures, the reaction may become reversible, leading to thermodynamic control, where the most stable product predominates. For the substitution on 3-(3-Propoxy-phenyl)-propionic acid , the para-substituted isomer is generally the more thermodynamically stable product due to reduced steric interactions.

Computational Chemistry and Molecular Modeling of 3 3 Propoxy Phenyl Propionic Acid

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the intrinsic properties of 3-(3-Propoxy-phenyl)-propionic acid. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about the electronic structure of the molecule.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-(3-Propoxy-phenyl)-propionic acid, this involves determining the optimal bond lengths, bond angles, and dihedral angles. Computational software employs iterative algorithms to adjust the atomic coordinates until the forces on each atom are minimized.

The electronic structure analysis, which follows geometry optimization, provides a wealth of information. Key properties that can be calculated include the distribution of electron density, the dipole moment, and the electrostatic potential. The electrostatic potential map, for instance, can highlight regions of the molecule that are electron-rich (negatively charged) or electron-poor (positively charged), which is crucial for understanding intermolecular interactions.

Table 1: Hypothetical Optimized Geometric Parameters for 3-(3-Propoxy-phenyl)-propionic acid (Note: This data is illustrative and would be generated from actual DFT calculations)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-C (propionic acid chain) | ~1.54 Å |

| Bond Length | C=O (carboxyl group) | ~1.23 Å |

| Bond Length | C-O (carboxyl group) | ~1.36 Å |

| Bond Length | C-O (propoxy ether) | ~1.37 Å |

| Bond Angle | O-C=O (carboxyl group) | ~125° |

Vibrational Frequency Calculations and Spectroscopic Prediction

Following a successful geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as the stretching of a C-H bond or the bending of the carboxyl group. By comparing the predicted spectrum with experimentally obtained spectra, researchers can validate the computational model and gain a more detailed understanding of the molecule's vibrational properties.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 3-(3-Propoxy-phenyl)-propionic acid (Note: This data is illustrative and would be generated from actual frequency calculations)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | ~3500 cm⁻¹ |

| C=O (Carboxylic Acid) | Stretching | ~1710 cm⁻¹ |

| C-O-C (Ether) | Asymmetric Stretching | ~1250 cm⁻¹ |

| Aromatic C-H | Stretching | ~3050 cm⁻¹ |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 3-(3-Propoxy-phenyl)-propionic acid, the HOMO is typically localized on the electron-rich phenyl ring and the ether oxygen, while the LUMO may be distributed over the carboxylic acid group and the phenyl ring.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum chemical calculations provide insights into a static molecular structure, molecular dynamics (MD) simulations allow for the study of the molecule's dynamic behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, providing a detailed picture of conformational changes and intermolecular interactions.

For 3-(3-Propoxy-phenyl)-propionic acid, MD simulations can be used to explore its conformational landscape, revealing the different shapes the molecule can adopt in solution. This is particularly important for understanding how the flexible propoxy and propionic acid side chains can orient themselves. When studying the interaction of this molecule with a biological target, such as a receptor or enzyme, MD simulations can elucidate the binding process, the stability of the ligand-protein complex, and the key interactions that govern binding affinity.

In Silico Prediction of Reactivity and Reaction Pathways

Computational methods can also be employed to predict the chemical reactivity of 3-(3-Propoxy-phenyl)-propionic acid. By analyzing the electronic structure and using conceptual DFT descriptors (such as Fukui functions and local softness), it is possible to identify the most reactive sites within the molecule for electrophilic or nucleophilic attack.

Furthermore, computational chemistry can be used to model potential reaction pathways. For example, the mechanism of esterification of the carboxylic acid group or the metabolic transformation of the molecule can be investigated. By calculating the energy profiles of different reaction coordinates, researchers can determine the most likely reaction mechanisms and predict the corresponding reaction rates.

Ligand-Based and Structure-Based Drug Design Principles Applied to Analogs

The principles of drug design can be applied to analogs of 3-(3-Propoxy-phenyl)-propionic acid to optimize their potential therapeutic properties.

Ligand-Based Drug Design: In the absence of a known 3D structure of the biological target, ligand-based methods can be used. These approaches rely on the analysis of a set of molecules known to be active. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build a mathematical model that correlates the chemical structure of the analogs with their biological activity. This model can then be used to predict the activity of novel, untested analogs.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography or cryo-electron microscopy), structure-based drug design can be utilized. This involves docking analogs of 3-(3-Propoxy-phenyl)-propionic acid into the active site of the target. The docking simulations predict the preferred binding mode and estimate the binding affinity. This information can then be used to design new analogs with improved complementarity to the active site, potentially leading to enhanced potency and selectivity.

By combining these computational approaches, a comprehensive understanding of 3-(3-Propoxy-phenyl)-propionic acid and its analogs can be achieved, accelerating the process of drug discovery and development.

Structure Activity Relationship Sar Studies of 3 3 Propoxy Phenyl Propionic Acid and Its Derivatives

Design and Synthesis of Analogs for SAR Probing

The design of analogs of 3-(3-propoxy-phenyl)-propionic acid for SAR studies typically involves a multifaceted approach, targeting the three main components of the molecule: the acidic head group, the phenyl ring, and the propoxy tail. The synthesis of these analogs often begins with a commercially available starting material, such as 3-hydroxyphenylacetic acid or a related precursor, which can then be chemically modified.

A common synthetic strategy involves the etherification of a hydroxyl group on the phenyl ring to introduce the propoxy group or other alkoxy analogs. This is often achieved through a Williamson ether synthesis, where the phenoxide ion reacts with an appropriate alkyl halide. The propionic acid side chain can be introduced or modified using various organic reactions, such as the Heck reaction, followed by reduction and hydrolysis, or through the alkylation of a phenylacetic acid derivative.

To probe the SAR, chemists systematically synthesize a library of compounds with variations in:

The Alkoxy Chain: The length and branching of the alkoxy chain are varied to determine the optimal size and shape for interaction with the target protein's binding pocket. For instance, analogs with methoxy (B1213986), ethoxy, butoxy, and isopropoxy groups are synthesized to understand the impact of lipophilicity and steric bulk.

The Phenyl Ring: Substituents are introduced at different positions (ortho, meta, and para) on the phenyl ring to explore the effects of electronics and sterics on activity. Halogens, alkyl groups, and other functional groups are common choices for these modifications.

The Propionic Acid Moiety: The carboxylic acid group is a key feature for binding to many biological targets. Analogs may include esters, amides, or bioisosteres of the carboxylic acid to assess the importance of this acidic functionality. Additionally, substitutions on the alpha or beta carbons of the propionic acid chain can provide insights into the conformational requirements for activity.

Positional Isomerism and Substituent Effects on Activity

The position of the propoxy group on the phenyl ring, as well as the presence of other substituents, significantly influences the biological activity of 3-phenylpropionic acid derivatives. The meta substitution of the propoxy group in the parent compound provides a specific spatial arrangement that is critical for its interaction with target proteins.

Studies on related phenylpropanoic acid derivatives have shown that the position of the alkoxy group can dramatically alter receptor subtype selectivity and potency. For example, in the context of PPAR agonists, moving the alkoxy group from the meta to the para position can shift the activity profile from a dual PPARα/γ agonist to a more selective agonist for one subtype.

The introduction of additional substituents on the phenyl ring further modulates activity:

Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) or nitro groups can alter the electronic properties of the phenyl ring, potentially influencing pKa of the carboxylic acid and its interaction with charged residues in the binding site.

Steric Bulk: The size of the substituent can either promote or hinder binding, depending on the topology of the receptor's binding pocket. A bulky substituent in a sterically constrained region will likely decrease activity, whereas it might enhance binding in a larger, more accommodating pocket.

The following table illustrates a hypothetical SAR for analogs of 3-(3-propoxy-phenyl)-propionic acid, based on general principles observed for related PPAR agonists.

| Compound | R1 (Position) | R2 (Position) | Relative Activity |

| 1 | H | H | +++ |

| 2 | 4-Fluoro | H | ++ |

| 3 | 2-Methyl | H | + |

| 4 | H | 4-Chloro | ++++ |

| 5 | H | 2-Methoxy | ++ |

This table is a representative example based on known SAR principles for this class of compounds and does not represent actual experimental data for 3-(3-propoxy-phenyl)-propionic acid itself.

Stereochemical Influences on Molecular Interactions

When a chiral center is introduced into the molecule, for example, by substitution on the propionic acid side chain, the stereochemistry can have a profound impact on biological activity. The differential activity between enantiomers is a classic example of the three-dimensional nature of drug-receptor interactions.

For many phenylpropanoic acid derivatives, it has been observed that one enantiomer is significantly more active than the other. This stereoselectivity arises because the specific spatial arrangement of the substituents in one enantiomer allows for a more favorable interaction with the chiral environment of the protein's binding site. The "active" enantiomer can form key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that the "inactive" enantiomer cannot.

For instance, in a series of α-ethylphenylpropanoic acid derivatives, the (S)-enantiomer was found to be a more potent PPAR agonist than the (R)-enantiomer. This suggests that the orientation of the ethyl group is critical for optimal binding and activation of the receptor. X-ray crystallography studies of ligand-receptor complexes can often elucidate the precise molecular interactions that underpin this stereochemical preference.

Correlation of Electronic and Steric Parameters with Biological Activities (e.g., Hammett, Taft analyses)

To move beyond a qualitative understanding of SAR, quantitative structure-activity relationship (QSAR) models are often developed. These models aim to correlate the physicochemical properties of a series of compounds with their biological activities. The Hammett and Taft equations are classical examples of linear free-energy relationships used in QSAR.

Hammett Analysis: The Hammett equation, log(k/k₀) = ρσ, relates the reaction rate or equilibrium constant of a substituted aromatic compound to the electronic properties of the substituent. In the context of SAR, it can be adapted to correlate biological activity (e.g., IC₅₀ or EC₅₀ values) with the Hammett substituent constant (σ). The σ value quantifies the electron-donating or electron-withdrawing ability of a substituent at the meta or para position. A positive ρ (rho) value in a Hammett plot indicates that the biological activity is enhanced by electron-withdrawing groups, while a negative ρ value suggests that electron-donating groups are favorable.

Taft Analysis: The Taft equation extends the Hammett principle to aliphatic systems and also separates steric effects from electronic effects. The equation, log(k/k₀) = ρσ + δEs, includes a polar substituent constant (σ*) and a steric substituent constant (Es). This analysis can be particularly useful for understanding the SAR of substitutions on the propionic acid side chain of 3-(3-propoxy-phenyl)-propionic acid analogs.

Applications of 3 3 Propoxy Phenyl Propionic Acid As a Synthetic Building Block

Precursors in Complex Molecule Synthesis

The unique structural features of 3-(3-Propoxy-phenyl)-propionic acid make it a valuable precursor for the synthesis of a variety of complex molecules. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and alcohols, providing a handle for further molecular elaboration. The propoxy group, an ether linkage, is generally stable under many reaction conditions, allowing for selective transformations at other parts of the molecule.

While specific, documented examples of large-scale synthesis using 3-(3-Propoxy-phenyl)-propionic acid as a starting material are not extensively reported in publicly available literature, its utility can be inferred from the synthesis of analogous phenylpropionic acid derivatives. For instance, related compounds are employed in the preparation of pharmacologically active agents. The general strategy involves the modification of the propionic acid side chain and, in some cases, further substitution on the phenyl ring.

A plausible synthetic route utilizing 3-(3-Propoxy-phenyl)-propionic acid could involve the following conceptual steps:

Activation of the Carboxylic Acid: Conversion of the carboxylic acid to an acid chloride or an activated ester.

Coupling Reaction: Amide or ester bond formation with a desired amine or alcohol, respectively.

Further Functionalization: Subsequent reactions on the newly introduced moiety or the aromatic ring to build molecular complexity.

This stepwise approach allows for the systematic construction of target molecules with the 3-propoxyphenylpropane core.

Scaffolds for Heterocyclic Systems

The formation of heterocyclic rings is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. nih.govopenmedicinalchemistryjournal.combeilstein-journals.orgnih.govmdpi.com 3-(3-Propoxy-phenyl)-propionic acid can serve as a valuable scaffold for the synthesis of various heterocyclic systems. The propionic acid moiety provides a three-carbon chain that can be readily cyclized with appropriate reagents to form nitrogen-, oxygen-, or sulfur-containing rings.

For example, intramolecular cyclization reactions, such as a Friedel-Crafts acylation, could potentially lead to the formation of a six-membered ring fused to the phenyl group, creating a dihydrocoumarin (B191007) or a related heterocyclic core. The specific conditions and reagents would determine the nature of the resulting heterocycle.

Furthermore, the carboxylic acid can be transformed into other functional groups that are precursors for cyclization. For instance, reduction to an alcohol followed by conversion to a halide would furnish an electrophilic center for intramolecular cyclization with a nucleophilic group introduced elsewhere in the molecule.

While direct examples for 3-(3-Propoxy-phenyl)-propionic acid are limited, the general reactivity patterns of phenylpropionic acids support its potential as a scaffold for a diverse range of heterocyclic compounds.

Chiral Auxiliaries and Ligands (if applicable for chiral forms)

The development of enantiomerically pure compounds is a critical aspect of modern drug discovery and development. Chiral molecules, which are non-superimposable mirror images of each other, often exhibit different biological activities. Phenylpropionic acid derivatives, in their chiral forms, can be utilized as chiral building blocks or as part of chiral auxiliaries and ligands in asymmetric synthesis.

Although there is no specific information in the reviewed literature regarding the use of chiral forms of 3-(3-Propoxy-phenyl)-propionic acid, the principles of asymmetric synthesis suggest its potential in this area. If resolved into its individual enantiomers, each enantiomer could serve as a starting material for the synthesis of stereochemically defined complex molecules.

The synthesis of chiral phenylpropionic acids can be achieved through various methods, including the use of chiral catalysts or enzymes for asymmetric hydrogenation of a corresponding unsaturated precursor. Once obtained in an enantiomerically pure form, the carboxylic acid group can be used to attach the molecule to a substrate, acting as a chiral auxiliary to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered.

Similarly, chiral ligands incorporating the 3-(3-propoxyphenyl)propane backbone could potentially be synthesized. These ligands could then be used to form chiral metal complexes for asymmetric catalysis. The steric and electronic properties of the propoxy-substituted phenyl ring could influence the selectivity and efficiency of the catalytic process.

Advanced Analytical Methodologies for Research of 3 3 Propoxy Phenyl Propionic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 3-(3-Propoxy-phenyl)-propionic acid, providing the means to separate the compound from impurities, reaction byproducts, or complex matrix components.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and determining the concentration of non-volatile compounds like 3-(3-Propoxy-phenyl)-propionic acid. Reversed-phase HPLC (RP-HPLC) is the most common modality for this class of molecules.

A typical RP-HPLC method would involve a stationary phase, such as a C18 or C8 column, and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The acidic nature of the propionic acid moiety necessitates a low pH mobile phase to ensure the molecule is in its protonated, less polar form, which enhances retention and improves peak shape on reversed-phase columns. Detection is commonly achieved using a UV spectrophotometer, as the phenyl ring provides strong chromophores. For enhanced sensitivity, particularly in trace analysis, fluorescence detection can be employed by exploiting the native fluorescence of the molecule. nih.gov

A new simple normal phase HPLC (NP-HPLC) method has also been developed to separate a related compound, 3-[4-(2-methylpropyl)phenyl]propanoic acid, from its parent drug, suggesting that both normal and reversed-phase approaches are viable. researchgate.net Method validation would confirm linearity, precision, accuracy, and sensitivity, ensuring the method is suitable for its intended purpose. nih.govresearchgate.net

Table 1: Illustrative HPLC Conditions for Analysis of Arylpropionic Acids

| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Normal-Phase) |

| Column | Zr-CARB (Zirconia-based carbon) (150 mm x 4.6 mm, 5 µm) nih.gov | Ultimate Silica (B1680970) (250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5, 25 mM) (38:62, v/v) nih.gov | n-Hexane : Ethanol : Acetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.2 mL/min nih.gov | 1.0 mL/min |

| Temperature | 80 °C nih.gov | Ambient |

| Detection | Fluorescence (Ex: 220 nm, Em: 285 nm) nih.gov | UV at 264 nm |

| Analysis Time | < 25 min nih.gov | < 20 min |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, 3-(3-Propoxy-phenyl)-propionic acid, with its carboxylic acid group, is non-volatile and thermally labile. Therefore, its analysis by GC requires a chemical derivatization step to convert the carboxylic acid into a more volatile and stable ester or silyl (B83357) ester. nih.govthermofisher.com

Common derivatization reagents include diazomethane (B1218177) or alcohols (like methanol) in the presence of a catalyst (e.g., BF3) to form methyl esters. nih.gov Another approach is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton into a trimethylsilyl (B98337) (TMS) group. thermofisher.com Once derivatized, the compound can be readily analyzed on a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms). Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.gov

Chiral Chromatography for Enantiomer Separation

3-(3-Propoxy-phenyl)-propionic acid is an achiral molecule as it does not possess a stereocenter. Therefore, chiral chromatography is not applicable for its analysis. However, this technique is of paramount importance for many other compounds in the arylpropionic acid family, such as ibuprofen (B1674241) and naproxen, which are chiral and are often administered as a single enantiomer (eutomer). mdpi.com

For related chiral propionic acids, enantiomeric separation is crucial and is typically achieved using chiral stationary phases (CSPs) in HPLC. sigmaaldrich.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are widely used. mdpi.comnih.gov The separation mechanism relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times. sigmaaldrich.com Mobile phases are often a mix of an alkane (like hexane) and an alcohol (like isopropanol), sometimes with an acidic modifier. mdpi.com This technique is essential for controlling the enantiomeric purity of chiral drug substances. nih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Identification and Quantification in Complex Mixtures

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for analyzing 3-(3-Propoxy-phenyl)-propionic acid in complex research matrices such as biological fluids (plasma, urine) or tissue extracts. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for this compound. It allows for direct analysis without the need for derivatization, although derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to enhance ionization and sensitivity. nih.govunimi.it The HPLC system separates the target analyte from matrix components, which are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization source, typically operated in negative ion mode ([M-H]⁻) to deprotonate the carboxylic acid. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantification by monitoring a specific precursor ion to product ion fragmentation. nih.govunimi.it

Gas Chromatography-Mass Spectrometry (GC-MS) , following the derivatization described in section 9.1.2, offers high chromatographic resolution and provides detailed mass spectra. nih.gov The electron ionization (EI) mass spectra contain characteristic fragmentation patterns that serve as a fingerprint for unequivocal identification of the compound by matching against spectral libraries like the National Institute of Standards and Technology (NIST) database. nih.govmdpi.com

Table 2: Example Mass Spectrometry Parameters for Arylpropionic Acid Analysis

| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Application |

| LC-MS/MS | ESI Negative | [M-H]⁻ | Analyte-specific fragments | Quantification in Biological Fluids nih.govunimi.it |

| GC-MS | Electron Ionization (EI) | [M]⁺ (as derivative) | Characteristic fragment ions | Identification in Extracts nih.govmdpi.com |

Sample Preparation and Extraction Methods for Research Matrices

Effective sample preparation is critical to remove interfering substances and concentrate the analyte before chromatographic analysis. The choice of method depends on the nature of the sample matrix.

Liquid-Liquid Extraction (LLE): This is a classic method used to extract analytes from aqueous matrices like plasma or urine into an immiscible organic solvent. nih.govresearchgate.net For an acidic compound like 3-(3-Propoxy-phenyl)-propionic acid, the pH of the aqueous sample is first adjusted to be acidic (pH < 4) to neutralize the carboxylate. This protonated form is more soluble in organic solvents such as ethyl acetate (B1210297) or diethyl ether, allowing for efficient extraction. The organic layer is then separated, evaporated, and the residue is reconstituted in the mobile phase for HPLC analysis. google.com

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. It uses a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. For arylpropionic acids, a reversed-phase sorbent (like C18) or an ion-exchange sorbent can be used. In a typical reversed-phase SPE protocol, the sample is loaded onto a conditioned cartridge, interfering substances are washed away with a weak solvent, and the analyte of interest is then eluted with a stronger organic solvent. The eluate is then evaporated and reconstituted for analysis.

Protein Precipitation: For plasma or serum samples, a simple and rapid approach is to precipitate proteins using a solvent like acetonitrile or methanol, or an acid like trichloroacetic acid. After centrifugation to pellet the precipitated proteins, the supernatant containing the analyte can be directly injected or further purified. nih.gov

The selection of the appropriate extraction method is a balance between recovery, purity, sample throughput, and cost. For trace-level quantification in complex biological matrices using LC-MS/MS, a thorough extraction like LLE or SPE is usually required. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues for 3 3 Propoxy Phenyl Propionic Acid

Emerging Synthetic Methodologies

The synthesis of 3-(3-Propoxy-phenyl)-propionic acid and its derivatives can be significantly advanced by adopting modern synthetic methodologies. These approaches could not only streamline the manufacturing process but also enable the creation of novel analogues with enhanced biological activity and improved pharmacokinetic profiles.

Future synthetic explorations could focus on:

Late-Stage Functionalization: Techniques such as C-H activation could be employed to directly modify the aromatic ring or the propyl chain of 3-(3-Propoxy-phenyl)-propionic acid in the final steps of the synthesis. This would allow for the rapid generation of a library of derivatives with diverse substituents, which could then be screened for improved biological activity.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction efficiency. Developing a flow-based synthesis for 3-(3-Propoxy-phenyl)-propionic acid could lead to a more cost-effective and environmentally friendly manufacturing process.

Deuteration: The strategic replacement of hydrogen atoms with deuterium (B1214612) at metabolically vulnerable positions can significantly improve a compound's pharmacokinetic profile by slowing down its metabolism. nih.gov For 3-(3-Propoxy-phenyl)-propionic acid, deuteration of the propionic acid side chain could reduce its susceptibility to β-oxidation, a common metabolic pathway for this class of compounds. nih.govacs.org

Bio-catalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Enzymes can offer high chemo-, regio-, and stereoselectivity, often under mild reaction conditions. Future research could explore the use of enzymes for the synthesis of chiral derivatives of 3-(3-Propoxy-phenyl)-propionic acid.

Advanced Computational Studies

In silico methods are indispensable tools in modern drug discovery, offering the ability to predict a compound's properties and interactions before it is even synthesized. researchgate.netresearchgate.net For 3-(3-Propoxy-phenyl)-propionic acid, a comprehensive computational investigation could provide invaluable insights into its potential as a therapeutic agent.

Key computational approaches that could be applied include:

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models, it is possible to establish a mathematical relationship between the structural features of a series of compounds and their biological activity. nih.govbenthamscience.com For 3-(3-Propoxy-phenyl)-propionic acid, QSAR studies could guide the design of new analogues with enhanced potency.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific biological target. researchgate.netdntb.gov.ua If a target for 3-(3-Propoxy-phenyl)-propionic acid is identified, molecular docking could be used to understand the key interactions at the atomic level and to design modifications that improve binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a molecule and its interactions with its environment over time. researchgate.net These simulations could be used to study the conformational flexibility of 3-(3-Propoxy-phenyl)-propionic acid and its binding stability to a target protein.

ADMET Prediction: The prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for its development as a drug. researchgate.net Various computational models can be used to predict these properties for 3-(3-Propoxy-phenyl)-propionic acid, helping to identify potential liabilities early in the discovery process.

Table 1: Potential Computational Studies for 3-(3-Propoxy-phenyl)-propionic acid

| Computational Method | Application to 3-(3-Propoxy-phenyl)-propionic acid | Potential Insights |

|---|---|---|

| QSAR | Analysis of a virtual library of derivatives. | Identification of key structural features for biological activity. |

| Molecular Docking | Docking into the active sites of potential targets (e.g., FFA1, COX). | Understanding of binding modes and design of more potent analogues. |

| MD Simulations | Simulation of the compound in a biological environment (e.g., bound to a receptor). | Assessment of binding stability and conformational dynamics. |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity profiles. | Early identification of potential developmental issues. |

New Biological Target Identification

While the phenylpropionic acid scaffold is present in known active compounds, the specific biological targets of 3-(3-Propoxy-phenyl)-propionic acid remain to be fully elucidated. Identifying its molecular targets is a critical step in understanding its mechanism of action and therapeutic potential.

Strategies for new target identification include:

High-Throughput Screening: Screening 3-(3-Propoxy-phenyl)-propionic acid against large panels of biological targets, such as receptors, enzymes, and ion channels, could quickly identify potential protein partners.

Chemoproteomics: This approach uses chemical probes to identify the protein targets of a small molecule in a complex biological sample, such as a cell lysate or even a whole organism. google.com A probe based on the 3-(3-Propoxy-phenyl)-propionic acid structure could be a powerful tool for target identification.

Phenotypic Screening: In this approach, compounds are screened for their ability to produce a desired phenotypic change in a cell-based or whole-organism assay, without prior knowledge of the target. Subsequent studies would then be required to deconvolute the mechanism of action and identify the molecular target.

Target-Class Focused Screening: Based on the structural similarity to known drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and agonists of the free fatty acid receptor 1 (FFA1/GPR40), screening of 3-(3-Propoxy-phenyl)-propionic acid against these target classes would be a logical starting point. researchgate.netorientjchem.orgnih.gov

Development of Analytical Probes

Analytical probes are essential tools for studying the biological activity of a compound. nih.gov By chemically modifying 3-(3-Propoxy-phenyl)-propionic acid to incorporate specific functional groups, a range of probes could be developed to investigate its mechanism of action.

Examples of potential analytical probes include:

Fluorescent Probes: Attaching a fluorescent dye to 3-(3-Propoxy-phenyl)-propionic acid would allow for its visualization within cells using fluorescence microscopy. This could provide information on its subcellular localization and interactions with cellular components.

Biotinylated Probes: The addition of a biotin (B1667282) tag would enable the affinity purification of the protein targets of 3-(3-Propoxy-phenyl)-propionic acid. acs.org This is a common strategy used in chemoproteomics studies.

Photoaffinity Probes: These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with nearby molecules. A photoaffinity probe of 3-(3-Propoxy-phenyl)-propionic acid could be used to irreversibly label its biological target(s), facilitating their identification.

Radio-labeled Probes: Incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the structure of 3-(3-Propoxy-phenyl)-propionic acid would allow for its quantification in biological samples and for use in receptor binding assays.

Table 2: Development of Analytical Probes from 3-(3-Propoxy-phenyl)-propionic acid

| Probe Type | Modification | Application |

|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorophore. | Cellular imaging and localization studies. |

| Biotinylated Probe | Addition of a biotin moiety. | Affinity purification of protein targets. |

| Photoaffinity Probe | Incorporation of a photoreactive group. | Covalent labeling and identification of binding partners. |

| Radio-labeled Probe | Introduction of a radioactive isotope. | Quantitative binding assays and biodistribution studies. |

Q & A

Basic Research Questions

Q. How can the synthesis of 3-(3-Propoxy-phenyl)-propionic acid be optimized for high purity and yield?

- Methodology : Use regioselective alkylation of 3-hydroxybenzoic acid derivatives with propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Monitor reaction progress via HPLC or GC-MS to optimize stoichiometry and temperature. Purify via recrystallization in ethanol/water mixtures to remove unreacted intermediates .

- Key Parameters : Reaction time (12-24 hrs), temperature (80-100°C), and pH control to minimize side reactions like over-alkylation .

Q. What analytical techniques are recommended for characterizing 3-(3-Propoxy-phenyl)-propionic acid?

- Methods :

- NMR Spectroscopy : Confirm substituent positions (e.g., propoxy group at C3) via ¹H and ¹³C NMR .

- Mass Spectrometry : Use HRMS to validate molecular weight (C₁₂H₁₆O₃, theoretical MW: 208.21) and fragmentation patterns .

- FTIR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

Q. How does the solubility profile of 3-(3-Propoxy-phenyl)-propionic acid affect experimental design?

- Solubility Data :

- Polar solvents: Soluble in methanol, DMSO (≥50 mg/mL) .

- Aqueous buffers: Limited solubility (<1 mg/mL at pH 7); use sodium salts for in vitro assays .

Advanced Research Questions

Q. What metabolic pathways degrade 3-(3-Propoxy-phenyl)-propionic acid in bacterial systems?

- Mechanism : Analogous to 3-(3-hydroxyphenyl)propionic acid degradation in E. coli, where the mhp gene cluster encodes enzymes for β-oxidation and ring cleavage .

- Experimental Design :

- Use knockout strains (e.g., mhpR mutants) to study regulatory roles .

- Track metabolites via LC-MS/MS after incubation with bacterial lysates .

Q. How does 3-(3-Propoxy-phenyl)-propionic acid interact with cytochrome P450 enzymes?

- Insights : Structurally similar compounds (e.g., 3-OCP) act as substrates for CYP450, undergoing oxidation to aldehydes .

- Methodology :

- Perform enzyme kinetics assays (Km, Vmax) using recombinant CYP450 isoforms .

- Use deuterium-labeled analogs to trace metabolic intermediates .

Q. What computational approaches predict the biological activity of 3-(3-Propoxy-phenyl)-propionic acid?

- Tools :

- Molecular Docking : Screen against targets like PPARγ or COX-2 using AutoDock Vina .

- QSAR Modeling : Corlate logP (predicted ~2.1) with membrane permeability data .

Q. How do pH and temperature affect the stability of 3-(3-Propoxy-phenyl)-propionic acid in long-term storage?

- Stability Data :

- pH 2-6 : Stable for >6 months at 4°C .

- pH >8 : Rapid hydrolysis of the propoxy group; store lyophilized .

Addressing Data Contradictions

Q. Discrepancies in reported enzyme inhibition profiles: How to resolve them?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.